Cas no 916213-69-9 (5-(Aminomethyl)-2-(trifluoromethyl)phenol)

5-(Aminomethyl)-2-(trifluoromethyl)phenol is a fluorinated phenolic compound featuring both an aminomethyl and a trifluoromethyl substituent on the aromatic ring. This structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the electron-withdrawing trifluoromethyl group enhances stability and influences the compound's electronic characteristics, while the aminomethyl moiety provides a versatile handle for further functionalization. Its balanced polarity and moderate solubility in organic solvents facilitate its use in coupling reactions and derivatization processes. This compound is particularly useful in the development of bioactive molecules, where its structural motifs contribute to improved metabolic stability and binding affinity.
5-(Aminomethyl)-2-(trifluoromethyl)phenol structure
916213-69-9 structure
Product name:5-(Aminomethyl)-2-(trifluoromethyl)phenol
CAS No:916213-69-9
MF:C8H8F3NO
MW:191.15043258667
CID:4962768

5-(Aminomethyl)-2-(trifluoromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 5-(AMINOMETHYL)-2-(TRIFLUOROMETHYL)PHENOL
    • MB35442
    • 3-HYDROXY-4-(TRIFLUOROMETHYL)BENZYLAMINE
    • 5-(Aminomethyl)-2-(trifluoromethyl)phenol
    • Inchi: 1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H,4,12H2
    • InChI Key: DBFAAMLOZVQLOA-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CN)=CC=1O)(F)F

Computed Properties

  • Exact Mass: 191.05579836 g/mol
  • Monoisotopic Mass: 191.05579836 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Molecular Weight: 191.15
  • Topological Polar Surface Area: 46.2

5-(Aminomethyl)-2-(trifluoromethyl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014003513-500mg
3-Hydroxy-4-(trifluoromethyl)benzylamine
916213-69-9 97%
500mg
$782.40 2023-08-31
Alichem
A014003513-250mg
3-Hydroxy-4-(trifluoromethyl)benzylamine
916213-69-9 97%
250mg
$480.00 2023-08-31
Alichem
A014003513-1g
3-Hydroxy-4-(trifluoromethyl)benzylamine
916213-69-9 97%
1g
$1534.70 2023-08-31

5-(Aminomethyl)-2-(trifluoromethyl)phenol Related Literature

Additional information on 5-(Aminomethyl)-2-(trifluoromethyl)phenol

Professional Introduction to 5-(Aminomethyl)-2-(trifluoromethyl)phenol (CAS No. 916213-69-9)

5-(Aminomethyl)-2-(trifluoromethyl)phenol, identified by its CAS number 916213-69-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both an aminomethyl group and a trifluoromethyl substituent imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The trifluoromethyl group, known for its electron-withdrawing effects and metabolic stability, is a common moiety in many pharmacologically active compounds. Its incorporation into the aromatic ring of 5-(aminomethyl)-2-(trifluoromethyl)phenol enhances the compound's lipophilicity and binding affinity to biological targets. This feature is particularly relevant in the design of drugs targeting receptors and enzymes involved in metabolic and inflammatory pathways.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage fluorinated aromatic compounds. The aminomethyl group in 5-(aminomethyl)-2-(trifluoromethyl)phenol provides a versatile handle for further functionalization, allowing chemists to explore diverse synthetic pathways. This adaptability has made it a valuable building block in the construction of complex molecular architectures.

The compound's potential applications extend to the field of anticancer research. Fluorinated phenols have shown promise as inhibitors of kinases and other enzymes implicated in tumor growth and progression. The structural motif of 5-(aminomethyl)-2-(trifluoromethyl)phenol, with its combination of an aminoalkyl chain and a trifluoromethyl group, aligns well with the structural requirements of such enzyme inhibitors. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several cancer-related targets, making it a promising candidate for further investigation.

The synthesis of 5-(aminomethyl)-2-(trifluoromethyl)phenol, while not trivial, can be achieved through well-established organic transformations. One common approach involves the nucleophilic substitution of a halogenated derivative with an amine source, followed by introduction of the trifluoromethyl group via metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's accessibility and utility in medicinal chemistry.

The pharmacokinetic properties of 5-(aminomethyl)-2-(trifluoromethyl)phenol, particularly its solubility and metabolic stability, are critical factors in drug development. The presence of both polar (amine) and non-polar (aromatic ring with trifluoromethyl) regions allows for optimization across different pharmacokinetic parameters. This balance is essential for achieving therapeutic efficacy while minimizing side effects.

In conclusion, 5-(Aminomethyl-2-(

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